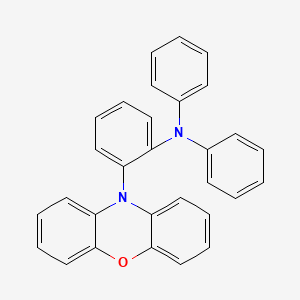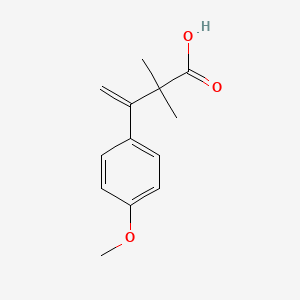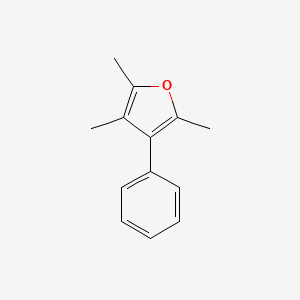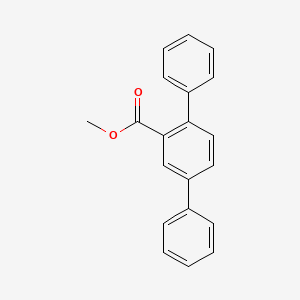
5-(3-Methoxyphenylthio)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyphenylthio)pentan-2-ol is an organic compound with the molecular formula C12H18O2S. It is a yellow to colorless oil and is known for its unique chemical structure, which includes a methoxyphenylthio group attached to a pentanol backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenylthio)pentan-2-ol typically involves the reaction of 3-methoxyphenylthiol with a suitable pentanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxyphenylthio)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various substituted phenylthio derivatives
Aplicaciones Científicas De Investigación
5-(3-Methoxyphenylthio)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyphenylthio)pentan-2-ol involves its interaction with specific molecular targets and pathways. The methoxyphenylthio group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
5-Benzyloxy-1-pentanol: Similar in structure but with a benzyloxy group instead of a methoxyphenylthio group.
5-Methoxy-2-pentanol: Contains a methoxy group but lacks the phenylthio moiety.
Uniqueness
5-(3-Methoxyphenylthio)pentan-2-ol is unique due to the presence of both a methoxy and a phenylthio group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C12H18O2S |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)sulfanylpentan-2-ol |
InChI |
InChI=1S/C12H18O2S/c1-10(13)5-4-8-15-12-7-3-6-11(9-12)14-2/h3,6-7,9-10,13H,4-5,8H2,1-2H3 |
Clave InChI |
QVOQQXMWAWESBF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCSC1=CC=CC(=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)



![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)


![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)




